2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyano group, a trimethoxyphenyl group, and a tetrahydropyridinyl sulfanyl moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the tetrahydropyridinyl ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions.
Attachment of the trimethoxyphenyl group: This step typically involves a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Formation of the sulfanyl linkage:
Final acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano or sulfanyl groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts).
Scientific Research Applications
2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. The cyano and sulfanyl groups play a crucial role in its binding affinity and specificity. The compound can also modulate signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar compounds to 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide include:
- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide .
- 2,4-Dicyano-6-oxo-3-phenylbicyclo[3.2.1]-octane-2,4-dicarboxylates .
These compounds share structural similarities but differ in their functional groups and overall molecular architecture
Properties
Molecular Formula |
C26H29N3O5S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[[5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C26H29N3O5S/c1-14-7-15(2)24(16(3)8-14)28-23(31)13-35-26-19(12-27)18(11-22(30)29-26)17-9-20(32-4)25(34-6)21(10-17)33-5/h7-10,18H,11,13H2,1-6H3,(H,28,31)(H,29,30) |
InChI Key |
NAUVZUQQDJNWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C#N)C |
Origin of Product |
United States |
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